molecular formula C18H20F2N2O3 B10965546 (2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one

Cat. No.: B10965546
M. Wt: 350.4 g/mol
InChI Key: XLELYOQSEXPXKK-SOFGYWHQSA-N
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Description

(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves a multi-step process. The initial step often includes the preparation of the core phenyl and pyrazole structures, followed by the introduction of the difluoromethoxy and ethoxy groups. The final step involves the formation of the propenone linkage through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives by reducing specific bonds.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated compounds.

Scientific Research Applications

(E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other propenone derivatives with different substituents on the phenyl and pyrazole rings. Examples include:

  • (E)-3-[4-METHOXY-3-ETHOXYPHENYL]-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
  • (E)-3-[4-(TRIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Uniqueness

The uniqueness of (E)-3-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20F2N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

(E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1-ethyl-3-methylpyrazol-4-yl)prop-2-en-1-one

InChI

InChI=1S/C18H20F2N2O3/c1-4-22-11-14(12(3)21-22)15(23)8-6-13-7-9-16(25-18(19)20)17(10-13)24-5-2/h6-11,18H,4-5H2,1-3H3/b8-6+

InChI Key

XLELYOQSEXPXKK-SOFGYWHQSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)C(=O)/C=C/C2=CC(=C(C=C2)OC(F)F)OCC

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)C=CC2=CC(=C(C=C2)OC(F)F)OCC

Origin of Product

United States

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